

Criegee oxidation discovery and history

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Compound of Interest

Compound Name: *Lead tetraacetate*

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An In-Depth Technical Guide to Criegee Oxidation: From Glycol Cleavage to Atmospheric Chemistry

Introduction

The legacy of German chemist Rudolf Criegee is prominently etched in the field of organic chemistry through his groundbreaking work on oxidation reactions. His name is associated with two distinct yet significant transformations: the oxidative cleavage of vicinal diols by **lead tetraacetate**, now known as the Criegee oxidation, and the elucidation of the mechanism of ozonolysis, which introduced the pivotal Criegee intermediate. This guide provides a comprehensive technical overview of both discoveries, tailored for researchers, scientists, and professionals in drug development. It delves into their historical context, reaction mechanisms, experimental protocols, and applications, with a special focus on the modern understanding and significance of the Criegee intermediate in atmospheric chemistry.

Part 1: The Criegee Oxidation of Vicinal Diols

Discovery and History

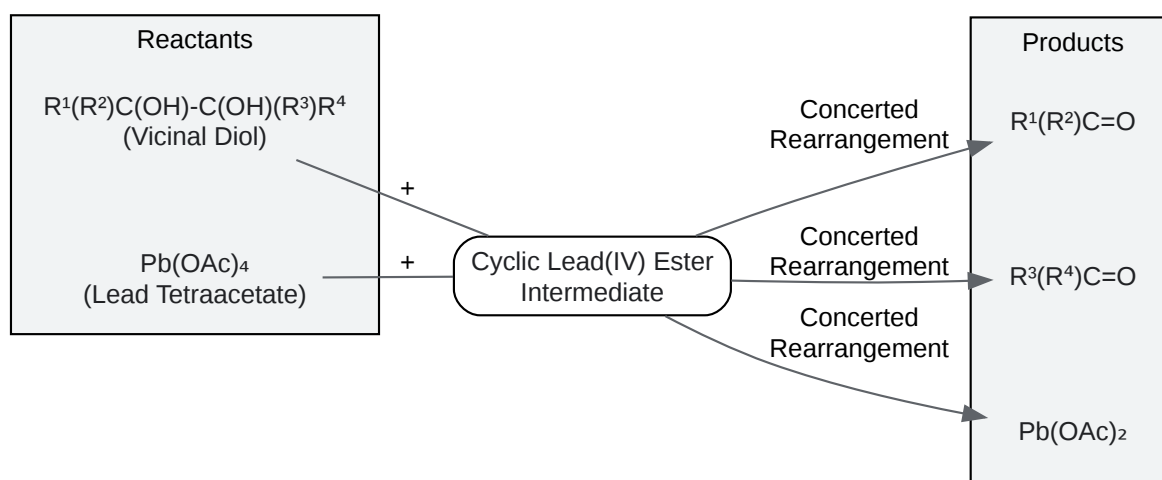
In 1931, Rudolf Criegee reported the oxidative cleavage of the carbon-carbon bond in vicinal diols (1,2-glycols) using **lead tetraacetate** ($\text{Pb}(\text{OAc})_4$).^[1] This reaction, analogous to the Malaprade reaction that uses periodate, provided a valuable method for cleaving glycols under milder, non-aqueous conditions to yield aldehydes and ketones.^[1] Criegee's initial work highlighted the necessity of anhydrous solvents to prevent the hydrolysis of the **lead tetraacetate** reagent.^[1] However, later studies demonstrated that the reaction could be

performed in the presence of water if the rate of oxidation significantly exceeds the rate of hydrolysis.[1]

Reaction Mechanism

The reaction is believed to proceed through a cyclic intermediate. The **lead tetraacetate** reacts with the diol to form a cyclic lead(IV) diester. This intermediate then undergoes a concerted, two-electron rearrangement. The C-C bond is cleaved, and the lead(IV) is reduced to lead(II) diacetate, yielding two carbonyl compounds (ketones or aldehydes).[2][3]

The rate of the Criegee oxidation is highly dependent on the stereochemistry of the diol. Diols where the hydroxyl groups are in a cis or syn-periplanar conformation react much faster because they can readily form the required five-membered cyclic intermediate. Trans-diols, particularly on rigid ring systems where the hydroxyls cannot easily adopt a syn conformation, react much more slowly.[1][3]



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Caption: Logical flow of the Criegee oxidation of vicinal diols.

Experimental Protocols

A general laboratory procedure for the Criegee oxidation of a 1,2-diol is as follows:

Materials:

- 1,2-diol (1.0 eq)
- **Lead tetraacetate** ($\text{Pb}(\text{OAc})_4$) (1.5 eq)
- Anhydrous dichloromethane (DCM)
- Ethylene glycol (for quenching)

Procedure:[\[2\]](#)

- A suspension of **lead tetraacetate** (1.5 equivalents) is prepared in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- A solution of the 1,2-diol (1.0 equivalent) in anhydrous dichloromethane is added to the stirred suspension.
- The reaction mixture is stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is around 20-30 minutes.[\[2\]](#)
- Once the starting material is consumed, the reaction is quenched by adding a small amount of ethylene glycol to consume any excess **lead tetraacetate**.
- The solvent (dichloromethane) is removed under reduced pressure (rotary evaporation).
- The resulting crude product, containing the desired carbonyl compounds and lead(II) acetate, can often be used in the next synthetic step without further purification. If purification is necessary, standard techniques like column chromatography can be employed after filtering off the lead salts.

Substrate Scope

Beyond simple 1,2-diols, the Criegee oxidation has been successfully applied to other substrates, including:

- β -amino alcohols: These are cleaved to form a carbonyl compound and an imine, which can then be hydrolyzed.[\[1\]](#)

- α -hydroxy carbonyls and α -keto acids: These substrates also undergo cleavage.[\[1\]](#)
- Carbohydrates: The reaction is widely used in carbohydrate chemistry to cleave glycol units, aiding in structure elucidation.[\[1\]](#)

Part 2: The Criegee Intermediate in Ozonolysis

Discovery and History

The second, and perhaps more impactful, contribution of Rudolf Criegee was his proposed mechanism for the ozonolysis of alkenes, first postulated in the 1950s.[\[4\]](#)[\[5\]](#) Ozonolysis, the cleavage of a carbon-carbon double or triple bond by ozone, was a known reaction, but its mechanism was a subject of debate. Criegee proposed the formation of a highly reactive, transient species he termed a "zwitterion," now universally known as the Criegee intermediate (CI) or carbonyl oxide.[\[6\]](#)

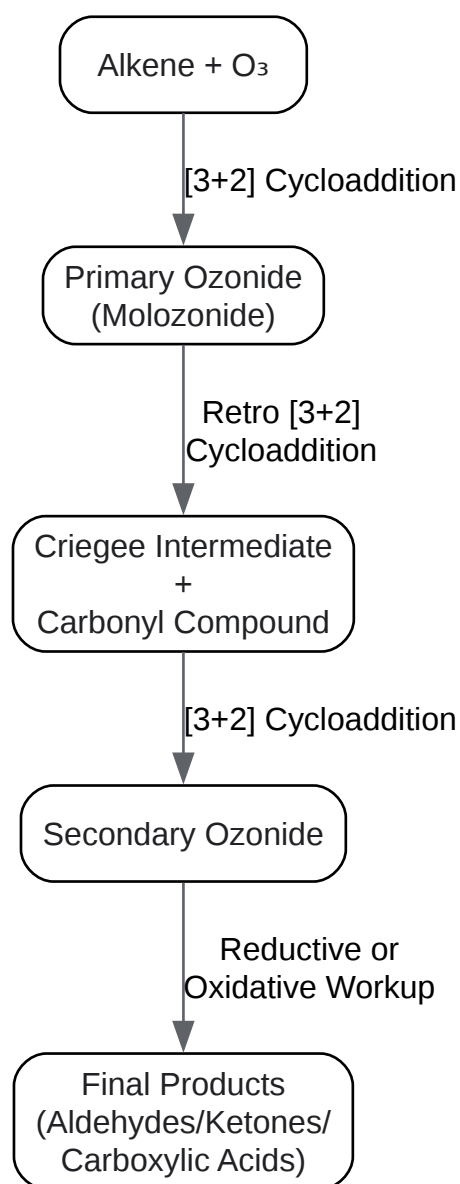
For decades, the existence of these intermediates was supported only by indirect evidence, as their high reactivity and short lifespan made direct observation exceptionally difficult.[\[6\]](#) It was not until 2012 that researchers at Sandia National Laboratories, using advanced photoionization mass spectrometry, reported the first direct detection and kinetic measurements of a Criegee intermediate (CH_2OO).[\[7\]](#)[\[8\]](#) This breakthrough has catalyzed a resurgence in the study of Criegee intermediates, particularly concerning their critical role in atmospheric chemistry.[\[9\]](#)

The Criegee Mechanism of Ozonolysis

The currently accepted mechanism for alkene ozonolysis, based on Criegee's proposal, involves three key steps:

- 1,3-Dipolar Cycloaddition: Ozone adds across the alkene's double bond in a concerted cycloaddition reaction to form an unstable primary ozonide, also known as a molozonide (a 1,2,3-trioxolane).[\[4\]](#)
- Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges and cleaves to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, the Criegee intermediate.[\[4\]](#)[\[6\]](#)

- 1,3-Dipolar Cycloaddition (Recombination): The Criegee intermediate and the carbonyl compound then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).[4] This secondary ozonide can be isolated or, more commonly, worked up under reductive (e.g., with dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide) conditions to yield the final products.[10]



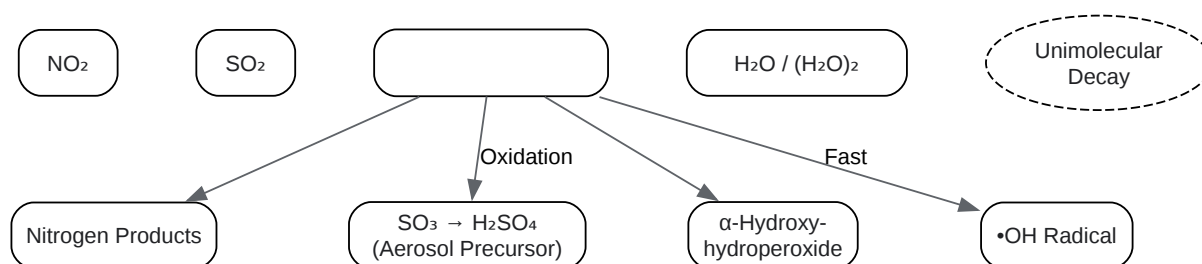
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Caption: The Criegee mechanism for the ozonolysis of alkenes.

Atmospheric Significance and Reactivity

The formation of Criegee intermediates in the atmosphere occurs through the ozonolysis of biogenic and anthropogenic alkenes.[7] Once formed, these highly reactive species can undergo unimolecular decay or bimolecular reactions with other atmospheric trace gases, such as sulfur dioxide (SO_2), nitrogen dioxide (NO_2), and water vapor.[7][11] These reactions are crucial as they can form important secondary pollutants and influence the formation of atmospheric aerosols, which have significant impacts on air quality and climate.[5][7]

- **Reaction with SO_2 :** This reaction is particularly important as it is extremely fast and produces sulfur trioxide (SO_3), which is rapidly hydrated to form sulfuric acid (H_2SO_4). This pathway is a major non-photochemical source of atmospheric sulfuric acid, a key component in the nucleation of new aerosol particles.[11]
- **Reaction with NO_2 :** Criegee intermediates react with NO_2 to form various nitrogen-containing products, influencing the atmospheric nitrogen budget.[12]
- **Reaction with Water:** The reaction with water vapor, and particularly the water dimer ($(\text{H}_2\text{O})_2$), was once thought to be the dominant sink for CIs. While still a significant pathway, its rate is slower than previously assumed, allowing for competitive reactions with SO_2 and NO_2 . [11]
- **Unimolecular Decay:** CIs are formed with significant internal energy and can undergo prompt unimolecular decay, often producing hydroxyl radicals ($\bullet\text{OH}$), the most important oxidant in the troposphere.[7][13]



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Caption: Key atmospheric reaction pathways for Criegee intermediates.

Quantitative Data: Reaction Kinetics

The direct detection of Criegee intermediates has enabled precise measurements of their reaction rate coefficients. The data below summarizes key kinetic findings for the simplest Criegee intermediate, formaldehyde oxide (CH_2OO), and acetaldehyde oxide (CH_3CHOO).

Criegee Intermediate	Reactant	Rate Coefficient (k) at 298 K ($\text{cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$)	Temperature Dependence	Reference(s)
CH_2OO	SO_2	$(3.56 \pm 0.11) \times 10^{-11}$	Weak negative	[14]
CH_2OO	NO_2	$(1.24 \pm 0.16) \times 10^{-12}$	Negative: $T^{-(2.9 \pm 0.2)}$	[12][14][15]
CH_2OO	H_2O (monomer)	$(9.8 \pm 5.9) \times 10^{-16}$	-	[14]
CH_2OO	H_2O (dimer)	$(9.52 \pm 2.49) \times 10^{-12}$	-	[14]
syn- CH_3CHOO	SO_2	$(4.80 \pm 0.46) \times 10^{-11}$	-	[14]
anti- CH_3CHOO	SO_2	$(1.18 \pm 0.21) \times 10^{-10}$	No significant dependence	[14]

Experimental Protocols for Kinetic Studies

Modern kinetic studies of Criegee intermediates typically employ a "pump-probe" technique, such as laser flash photolysis coupled with a sensitive, time-resolved detection method.

General Workflow:

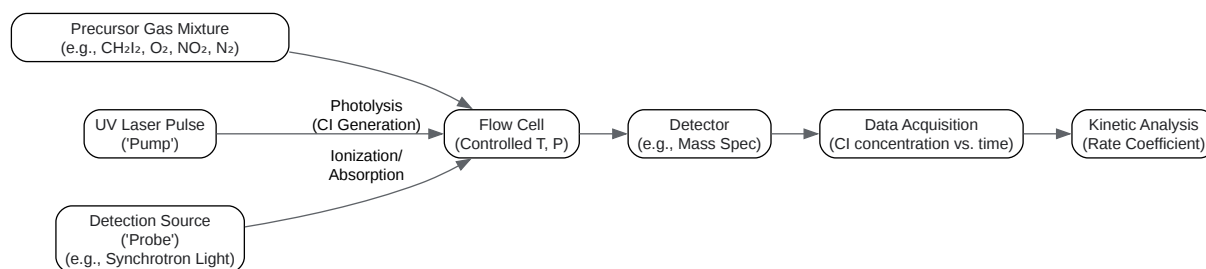
- **Generation (Pump):** A pulse of UV light from a laser (e.g., an excimer laser) photolyzes a precursor molecule to generate a specific radical. This radical then reacts with molecular oxygen to form the desired Criegee intermediate. A common method is the photolysis of a

diiodoalkane (e.g., CH_2I_2) to produce an iodoalkyl radical ($\bullet\text{CH}_2\text{I}$), which reacts with O_2 to yield the CI (CH_2OO) and an iodine atom.^{[9][12]}

- **Reaction:** The newly formed CIs are present in a flow tube containing a known concentration of the reactant gas (e.g., SO_2 , NO_2) and a buffer gas (e.g., N_2 , He) at a specific temperature and pressure.
- **Detection (Probe):** The concentration of the Criegee intermediate is monitored over time (typically on a microsecond to millisecond timescale) using a sensitive detection technique. Methods include:
 - **Photoionization Mass Spectrometry (PIMS):** A tunable vacuum ultraviolet (VUV) light source, often from a synchrotron, ionizes the molecules, which are then detected by a mass spectrometer. This allows for isomer-specific detection.^[8]
 - **Broadband UV Absorption Spectroscopy:** The transient absorption of the Criegee intermediate is measured over a range of UV wavelengths.^[14]
- **Data Analysis:** The decay rate of the CI signal is measured as a function of the reactant concentration. A plot of the pseudo-first-order decay rate versus reactant concentration yields a straight line whose slope is the second-order rate coefficient for the reaction.

Example Experimental Conditions ($\text{CH}_2\text{OO} + \text{NO}_2$ Reaction):^[15]

- **CI Precursor:** Diiodomethane (CH_2I_2)
- **Photolysis Laser:** 248 nm (KrF excimer laser)
- **Reactant Gases:** CH_2I_2 , O_2 , NO_2 , N_2 (buffer gas)
- **Temperature Range:** 242 - 353 K
- **Pressure Range:** 25 - 300 Torr
- **Detection Method:** Time-resolved broadband UV absorption spectroscopy



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Caption: Workflow for a typical Criegee intermediate kinetic experiment.

Conclusion

The work of Rudolf Criegee has left an indelible mark on organic chemistry, providing both a classic synthetic tool and a deep mechanistic insight that remains profoundly relevant today. The Criegee oxidation of diols continues to be a useful transformation in organic synthesis. Simultaneously, the Criegee intermediate, once a theoretical postulate, is now recognized as a central player in atmospheric oxidation processes. The ongoing exploration of its complex chemistry, made possible by modern experimental and theoretical techniques, underscores the enduring significance of Criegee's foundational discoveries and their continuing impact on fields from synthetic chemistry to climate science.


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